molecular formula C14H16N4O2S B2915939 3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034580-12-4

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2915939
CAS No.: 2034580-12-4
M. Wt: 304.37
InChI Key: VEURELOVIWSWKY-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034474-80-9) is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.39 g/mol . This piperidine-1-carboxamide derivative features a pyrazine ring linked via an ether bond and a thiophene methyl group attached to the carboxamide nitrogen, making it a structurally complex intermediate for pharmaceutical research and development . Compounds with a pyrazine core and a carboxamide linkage to a heterocyclic amine, such as a piperidine, are of significant interest in medicinal chemistry. Structurally related molecules have been investigated for their role as potent agonists of the TGR5 receptor, a promising target for treating metabolic disorders like type 2 diabetes and obesity . Furthermore, the piperazine and piperidine carboxamide scaffold is a common and privileged structure in drug discovery, found in numerous FDA-approved therapies across various fields, including kinase inhibitors, receptor modulators, and antiviral agents . This suggests that this compound is a valuable building block for exploring new biological activities and generating novel chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(17-13-4-2-8-21-13)18-7-1-3-11(10-18)20-12-9-15-5-6-16-12/h2,4-6,8-9,11H,1,3,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURELOVIWSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological activities.
  • Pyrazine Moiety : A heterocyclic aromatic compound that contributes to the compound's interaction with biological targets.
  • Thiophene Group : A five-membered ring containing sulfur, which is often associated with enhanced biological activity.

The biological activity of this compound appears to be linked to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have shown that similar compounds can disrupt critical PPIs involved in cancer progression. For example, compounds targeting the ELF3-MED23 interaction have demonstrated significant anticancer activity by downregulating HER2 expression in gastric cancer cells .
  • Anticancer Activity : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic markers such as cleaved PARP and caspase 3 .
  • Cholinesterase Inhibition : Some piperidine derivatives have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

CompoundBiological ActivityMechanismReference
Compound 10Anticancer (HER2-positive gastric cancer)Disrupts ELF3-MED23 PPI
Piperidine Derivative 1Cholinesterase inhibitionInhibits acetylcholinesterase
Pyrazine-based CompoundTuberculostatic activityTargets mycobacterial proteins

Case Studies

Several studies have investigated the biological effects of piperidine derivatives:

  • Study on HER2-positive Gastric Cancer : A compound similar to this compound was tested on NCI-N87 cells, showing significant apoptosis induction and decreased cell proliferation in a concentration-dependent manner .
  • Neuroprotective Effects : In a study focusing on Alzheimer’s disease, piperidine derivatives demonstrated dual cholinesterase inhibition alongside antioxidant effects, suggesting potential for cognitive enhancement .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Piperidine Ring Molecular Formula Molecular Weight Reported Activity Key Findings
Target Compound 3-(pyrazin-2-yloxy), N-(thiophen-2-ylmethyl) C₁₅H₁₈N₄O₂S 318.4 Not explicitly stated Structural data available; thiophen-2-yl and pyrazine motifs may align with antidiabetic or enzyme inhibition roles inferred from analogs.
4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl) 4-(2-chlorophenoxy), N-(3-methylcarbamoylphenyl) Not provided Not provided SCD1 inhibition Increased GLUT1 expression and glucose uptake in 3T3-L1 cells, unlike CGX0290, highlighting substituent-dependent effects on metabolism.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) 3-oxadiazolyl, N-(2-methylphenyl) Not provided Not provided Antituberculosis Demonstrated higher binding affinity to Mycobacterium tuberculosis targets than control drugs, suggesting oxadiazole-enhanced efficacy.
PF3845 4-(3-[5-trifluoromethylpyridin-2-yloxy]benzyl), N-(pyridin-3-yl) Not provided Not provided FAAH inhibition Identified as a fatty acid amide hydrolase (FAAH) inhibitor; pyridyl and trifluoromethyl groups critical for enzyme interaction.
1-(Methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl) 1-(methylsulfonyl), N-(thiophen-3-yl-pyrazinylmethyl) Not provided Not provided Not explicitly stated Thiophen-3-yl substitution and sulfonyl group may alter solubility or target selectivity compared to thiophen-2-yl analogs.

Structural and Functional Analysis

Pyrazine vs. Pyridazine/Oxadiazole Substitutions
  • The target compound’s pyrazine-2-yloxy group distinguishes it from analogs like PF3845 (pyridyloxy) and antitubercular compounds with 1,2,4-oxadiazole rings . Pyrazine’s electron-deficient nature may influence receptor binding compared to pyridazine’s or oxadiazole’s electronic profiles.
Thiophene Position and Substituents
  • The thiophen-2-ylmethyl group in the target compound contrasts with thiophen-3-yl in . Positional isomers can drastically alter molecular interactions; for example, thiophen-2-yl derivatives are associated with antidiabetic activity in thiazolidinone analogs .
Carboxamide Modifications
  • Replacement of the thiophen-2-ylmethyl group with methylcarbamoylphenyl () or pyridin-3-yl (PF3845) alters hydrophobicity and hydrogen-bonding capacity, impacting target selectivity .

Pharmacological Insights

  • Glucose Metabolism: The 4-(2-chlorophenoxy) analog in increased glucose uptake via GLUT1 upregulation, suggesting that piperidine-carboxamide derivatives with aryloxy groups may modulate metabolic pathways .
  • Enzyme Inhibition : FAAH inhibitors like PF3845 highlight the role of trifluoromethylpyridyloxy groups in enhancing enzyme affinity . The target compound’s pyrazine moiety could similarly interact with enzymatic active sites.

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